1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one
Description
The compound 1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one is a pyrazole-based derivative characterized by a sulfonylated tetrahydroisoquinoline moiety at the 4-position of the pyrazole ring and a 4-methoxyphenoxy ethanone group at the 1-position. The pyrazole core is a common pharmacophore in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, or kinase-inhibitory activities. The tetrahydroisoquinoline sulfonyl group may enhance binding affinity to target proteins through hydrophobic and hydrogen-bonding interactions, while the 4-methoxyphenoxy ethanone substituent could influence solubility and metabolic stability .
Properties
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-2-(4-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-16-23(32(28,29)25-13-12-18-6-4-5-7-19(18)14-25)17(2)26(24-16)22(27)15-31-21-10-8-20(30-3)9-11-21/h4-11H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVVZWVAYZEWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-methoxyphenoxyacetyl precursor, which is then reacted with 3,5-dimethyl-1H-pyrazole under specific conditions to form the intermediate compound. This intermediate is subsequently sulfonylated and cyclized to yield the final tetrahydroisoquinoline product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison with Pyrazole-Based Analogues
Key Observations :
- The target compound’s tetrahydroisoquinoline sulfonyl group distinguishes it from simpler sulfonyl-ethyl or acetylated pyrazole derivatives. This moiety may confer stronger interactions with aromatic binding pockets in enzymes or receptors compared to aliphatic sulfonyl groups .
Hypothetical Advantages of the Target Compound :
- The tetrahydroisoquinoline moiety may improve selectivity for neurological targets (e.g., serotonin or dopamine receptors) compared to simpler sulfonylated derivatives.
- The 3,5-dimethyl pyrazole core could reduce metabolic degradation relative to unsubstituted analogues.
Biological Activity
The compound 1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one (often referred to as G680-0424) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of G680-0424 is , with a molecular weight of 425.52 g/mol. The compound features a complex structure that includes a pyrazole ring, a tetrahydroisoquinoline moiety, and a methoxyphenyl ether group.
Anticancer Properties
Research has indicated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, in studies involving similar compounds, such as 1-(2-Naphthyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivatives, IC50 values demonstrated potent activity against glioma cells with minimal toxicity to healthy cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5f | C6 | 5.13 | Apoptosis induction |
| 5-FU | C6 | 8.34 | Chemotherapeutic agent |
This suggests that G680-0424 may also induce apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
Sulfonamide derivatives have been shown to possess antimicrobial properties. Compounds with sulfonyl groups have demonstrated effectiveness against bacterial pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 10 µg/mL . Given the sulfonyl component in G680-0424, it may exhibit similar antimicrobial effects.
The proposed mechanisms through which G680-0424 exerts its biological activity include:
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through caspase activation.
- Cell Cycle Arrest : Research indicates that certain pyrazole derivatives can halt the cell cycle at specific phases, leading to reduced proliferation of cancer cells .
Case Studies
A notable study investigated the cytotoxic effects of a related compound on glioma cells. The results indicated that the compound not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways. Flow cytometry analysis revealed significant alterations in the cell cycle distribution, supporting the hypothesis that G680-0424 might share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
